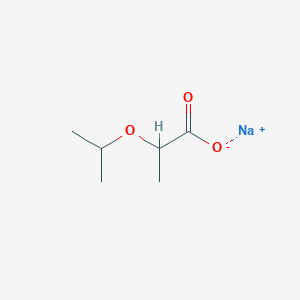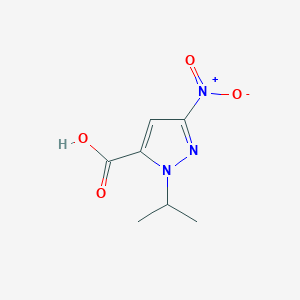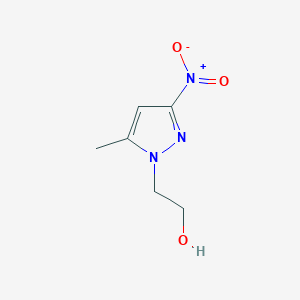
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol, due to its structural features, finds applications in coordination chemistry, particularly in the formation of metal complexes. For instance, the reactivity of similar ligands with palladium(II) and platinum(II) has been studied, leading to the synthesis of new complexes characterized by various spectroscopic techniques and X-ray diffraction. These complexes show interesting structural configurations and intermolecular interactions, indicative of potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Pérez et al., 2013).
Organic Synthesis
In organic synthesis, compounds related to this compound are valuable intermediates for the construction of more complex molecular architectures. For example, l-proline-catalyzed domino reactions involving similar pyrazolyl compounds have been used to synthesize highly functionalized pyrazolo[3,4-b]pyridines, showcasing the utility of these pyrazolyl derivatives in facilitating multicomponent reactions that lead to the creation of novel heterocyclic compounds with potential biological activity (Gunasekaran et al., 2014).
Material Science and Molecular Electronics
In the realm of material science and molecular electronics, the structural peculiarities of this compound and its derivatives can be leveraged to design and synthesize new materials. These materials, such as those obtained from microwave-assisted synthetic methods, can exhibit novel properties suitable for electronic applications, demonstrating the versatility of pyrazolyl derivatives in the development of advanced materials with tailored electronic properties (Hadiyal et al., 2020).
Crystal Engineering and Supramolecular Chemistry
The ability of pyrazolyl derivatives to engage in hydrogen bonding and other non-covalent interactions makes them suitable candidates for crystal engineering and supramolecular chemistry applications. Studies have shown that these compounds can form hydrogen-bonded sheets and chains, leading to diverse solid-state architectures. This highlights their potential in designing molecular crystals with specific physical properties, useful in areas such as pharmaceuticals and materials chemistry (Portilla et al., 2007).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, impacting cellular metabolism and energy production. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can alter NAD+ levels, affecting cellular energy balance and metabolic flux . This compound may also impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with NAMPT involves binding to the enzyme’s active site, modulating its catalytic activity . This binding can lead to enzyme inhibition or activation, depending on the context and concentration of the compound. Additionally, this compound may influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound exhibits good thermal stability, with decomposition temperatures ranging from 215°C to 340°C . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can reveal its potential for sustained impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with NAMPT, for example, influences the NAD+ salvage pathway, impacting cellular energy production and redox balance . Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters, leading to changes in metabolite levels and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to study its transport mechanisms and localization patterns.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell. For example, its localization to the nucleus may indicate a role in gene regulation, while its presence in the mitochondria could suggest involvement in energy metabolism.
Propriétés
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZXZKTONHBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



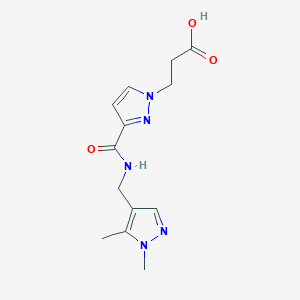
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

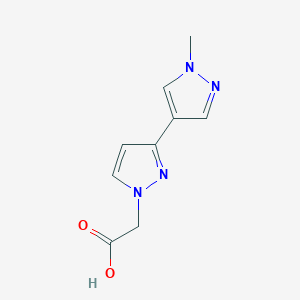

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
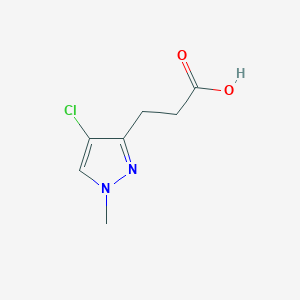
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

